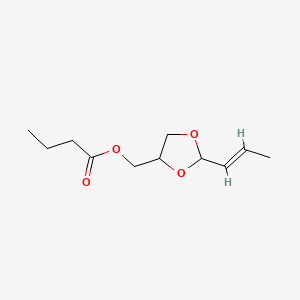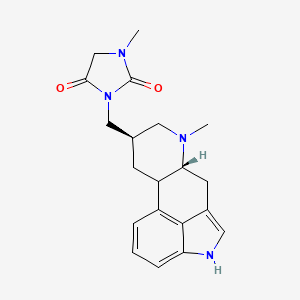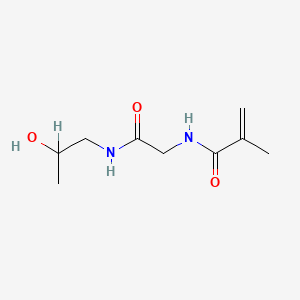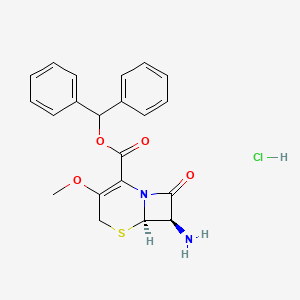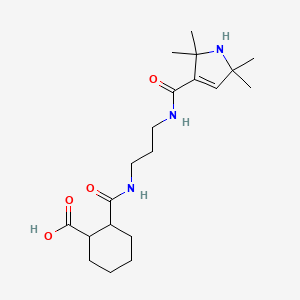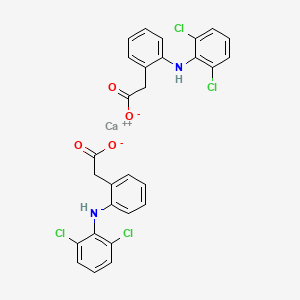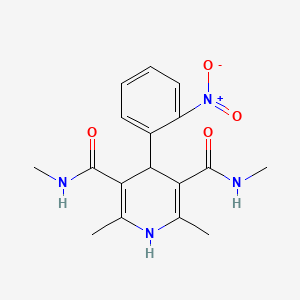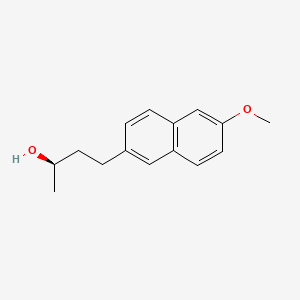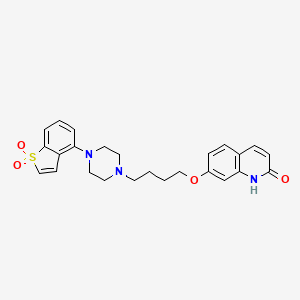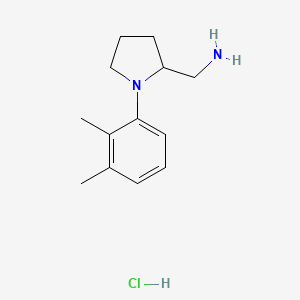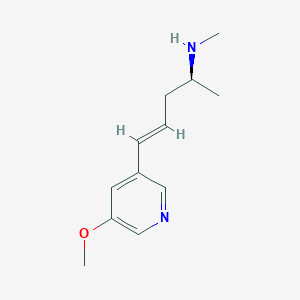
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- is a synthetic organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methoxy group and a pentenyl chain, making it a compound of interest in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with 5-methoxy-3-pyridinecarboxaldehyde.
Formation of Intermediate: React the starting material with a suitable Grignard reagent to form an alcohol intermediate.
Amine Formation: Convert the alcohol intermediate to an amine using reductive amination.
Chain Extension: Introduce the pentenyl chain through a Wittig reaction or similar olefination process.
Final Product: Purify the final product using chromatography techniques.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine.
Reduction: Reduction reactions may target the double bond in the pentenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine: Without the stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2R,4E)-: Different stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4Z)-: Different stereochemistry.
Uniqueness
The unique stereochemistry of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- may confer specific biological activity or chemical reactivity that distinguishes it from its isomers and other similar compounds.
Propiedades
Número CAS |
552302-36-0 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(E,2S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+/t10-/m0/s1 |
Clave InChI |
HXZJTUDXVFHWOB-RWCYGVJQSA-N |
SMILES isomérico |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC)NC |
SMILES canónico |
CC(CC=CC1=CC(=CN=C1)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


